molecular formula C26H28O3 B14599689 4-Ethoxyphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate CAS No. 59748-25-3

4-Ethoxyphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate

Katalognummer: B14599689
CAS-Nummer: 59748-25-3
Molekulargewicht: 388.5 g/mol
InChI-Schlüssel: HQHAEYLKDUDXGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethoxyphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a biphenyl structure with a pentyl chain and a carboxylate group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxyphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate typically involves a multi-step process:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated phenyl derivative and a boronic acid derivative.

    Introduction of the Pentyl Chain: The pentyl chain can be introduced via a Friedel-Crafts alkylation reaction using pentyl chloride and an aluminum chloride catalyst.

    Attachment of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using ethyl bromide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethoxyphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxylate group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of iron(III) bromide for bromination.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

4-Ethoxyphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of advanced materials, including liquid crystals and polymers.

Wirkmechanismus

The mechanism of action of 4-Ethoxyphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and carboxylate groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The biphenyl structure provides rigidity and stability, enhancing its interaction with the molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Cyano-4’-pentylbiphenyl: A similar biphenyl derivative with a cyano group instead of an ethoxy group.

    4-Pentyl-4’-biphenylcarbonitrile: Another biphenyl derivative with a nitrile group.

Uniqueness

4-Ethoxyphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This compound’s combination of functional groups makes it versatile for various applications, distinguishing it from other biphenyl derivatives.

Eigenschaften

CAS-Nummer

59748-25-3

Molekularformel

C26H28O3

Molekulargewicht

388.5 g/mol

IUPAC-Name

(4-ethoxyphenyl) 4-(4-pentylphenyl)benzoate

InChI

InChI=1S/C26H28O3/c1-3-5-6-7-20-8-10-21(11-9-20)22-12-14-23(15-13-22)26(27)29-25-18-16-24(17-19-25)28-4-2/h8-19H,3-7H2,1-2H3

InChI-Schlüssel

HQHAEYLKDUDXGX-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.